molecular formula C20H10I4O5 B12593376 Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- CAS No. 634195-70-3

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-

Cat. No.: B12593376
CAS No.: 634195-70-3
M. Wt: 837.9 g/mol
InChI Key: WZPKDTXOYUYLER-UHFFFAOYSA-N
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Description

Properties

CAS No.

634195-70-3

Molecular Formula

C20H10I4O5

Molecular Weight

837.9 g/mol

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodobenzoic acid

InChI

InChI=1S/C20H10I4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,13,25-26H,(H,27,28)

InChI Key

WZPKDTXOYUYLER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C2C4=C(C(=C(C(=C4I)I)I)I)C(=O)O)C=CC(=C3)O

Origin of Product

United States

Preparation Methods

Cyclization Process

The initial step in the synthesis involves the cyclization of resorcinol derivatives with phthalic anhydride or similar compounds. This reaction typically employs acidic conditions and can be optimized for yield and purity.

  • Reagents : Resorcinol derivatives (e.g., 4-chlororesorcinol) and phthalic anhydride.

  • Conditions : The reaction is often conducted in a solvent such as methanesulfonic acid at elevated temperatures (85°C to 100°C) for extended periods (up to 24 hours) to ensure complete cyclization.

  • Example Reaction :

    $$
    \text{Resorcinol} + \text{Phthalic Anhydride} \rightarrow \text{Xanthene Derivative}
    $$

Iodination Step

Following cyclization, the resulting xanthene derivative undergoes iodination to introduce iodine atoms at specific positions on the xanthene ring.

  • Reagents : Iodine (I₂), sodium iodide (NaI), and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Conditions : The iodination reaction is typically carried out in an aqueous solution at temperatures ranging from room temperature to reflux conditions (70°C to 90°C). The use of a basic medium helps solubilize iodine and facilitates the reaction.

  • Example Reaction :

    $$
    \text{Xanthene Derivative} + \text{I}_2 \rightarrow \text{Iodinated Xanthene}
    $$

Summary of Preparation Steps

Step Reagents Conditions Product
Cyclization Resorcinol, Phthalic Anhydride Methanesulfonic Acid, 85°C-100°C Xanthene Derivative
Iodination Iodine, Sodium Iodide, Sodium Hydroxide Aqueous solution, 70°C-90°C Benzoic Acid Derivative

Recent studies have focused on optimizing the yield and purity of the synthesized compound through various methods:

  • Purification Techniques : After synthesis, purification is critical. Techniques such as recrystallization from acetone-water mixtures or chromatography are employed to isolate the desired product with high purity.

  • Yield Optimization : Adjusting the stoichiometry of reactants and reaction times can significantly impact yields. For instance, maintaining a molar excess of iodine during iodination has been shown to enhance conversion rates.

The preparation of "Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-" involves a two-step process of cyclization followed by iodination. Each step requires careful consideration of reagents and conditions to achieve optimal yields and purity. Ongoing research continues to refine these methods for improved efficiency and applicability in various fields.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated xanthene derivatives.

    Substitution: Functionalized xanthene derivatives with various substituents.

Scientific Research Applications

Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The hydroxy and iodine substituents play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects. The xanthene moiety contributes to its fluorescent properties, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-
  • CAS No.: 634195-70-3
  • Molecular Formula : C₆H₅I₄O₅ (C₂₀H₁₀I₄O₅)
  • Molecular Weight : 902.82 g/mol (calculated from formula).

Structural Features :

  • A xanthene core (tricyclic aromatic system) substituted with hydroxyl groups at positions 3 and 6.
  • A benzoic acid moiety attached to the xanthene at position 9, with tetraiodo substitution (positions 3, 4, 5, and 6 on the benzene ring).

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compound Substituents CAS No. Molecular Formula Key Differences Applications
Target Compound 3,4,5,6-tetraiodo; 3,6-dihydroxy 634195-70-3 C₂₀H₁₀I₄O₅ High iodine content enhances molecular weight and potential radiocontrast utility. Biochemical intermediates .
2',7'-Dichlorodihydrofluorescein 2',7'-dichloro; 3,6-dihydroxy 106070-31-9 C₂₀H₁₂Cl₂O₅ Chlorine substituents reduce steric bulk; used in fluorescence assays . Reactive oxygen species (ROS) detection in cellular imaging .
Disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate 2,4,5,7-tetraiodo; sulfonate group 45430 C₂₀H₁₀I₄Na₂O₆ Water-soluble derivative; regulated as a cosmetic colorant (CI 45430) . Red dye in cosmetics and pharmaceuticals under strict purity criteria .
3,4,5,6-Tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid Mixed Cl/Br substitution; oxo group 45410 C₂₀H₉Br₄Cl₄O₅ Bromine enhances lipophilicity; regulated for use in hair dyes . Cosmetic colorant (CI 45410) with ≤1% concentration limits .

Hydroxyl and Oxo Variants

Compound Substituents CAS No. Molecular Formula Key Differences Applications
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid 4,5,6-trihydroxy; 3-oxo 518-41-2 C₂₀H₁₂O₇ Additional hydroxyl groups increase polarity; oxo group alters redox properties. Studied for antioxidant potential but no commercial applications reported .
Benzoic acid, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- Single hydroxyl; 3-oxo 518-44-5 C₂₀H₁₄O₅ Simpler structure with lower molecular weight; analyzed via HPLC . Pharmacokinetic studies and impurity isolation .

Research Findings and Analytical Insights

Physicochemical Properties

  • Water-soluble derivatives (e.g., disodium salts) exhibit improved bioavailability for cosmetic applications .

Regulatory Status

    Biological Activity

    Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

    • Chemical Name : Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-
    • CAS Number : 518-44-5
    • Molecular Formula : C20H14O5
    • Molecular Weight : 334.3222 g/mol

    Biological Activity Overview

    The biological activity of this compound has been studied in various contexts including its antioxidant properties, anti-inflammatory effects, and potential applications in treating allergic reactions.

    Antioxidant Activity

    Research indicates that compounds derived from xanthene structures exhibit significant antioxidant properties. For instance:

    • Mitochondrial Antioxidant Activity : A study demonstrated that related compounds could mitigate oxidative stress in macrophages by reducing reactive oxygen species (ROS) production by up to 40% when exposed to stressors like rotenone .

    Anti-inflammatory Effects

    The anti-inflammatory potential of benzoic acid derivatives has been documented:

    • Inhibition of Pro-inflammatory Mediators : In vitro studies showed that the application of related compounds significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophages stimulated with lipopolysaccharides (LPS) . The reduction was statistically significant with p-values < 0.05.

    Anti-allergic Activity

    The sensitization potential and anti-allergic effects of benzoic acid derivatives have also been explored:

    • Non-sensitization Potential : In studies involving THP-1 cells (a human monocytic cell line), the compound demonstrated a reduced sensitization response compared to strong allergens like DNFB (dinitrofluorobenzene) . This suggests a potential for therapeutic application in allergic conditions.

    Research Findings and Case Studies

    Study FocusFindingsReference
    Antioxidant ActivityReduced mitochondrial ROS production by 40% under oxidative stress conditions
    Anti-inflammatory ResponseDecreased IL-6 and PGE2 levels in LPS-stimulated macrophages
    Anti-allergic EffectsLower sensitization response in THP-1 cells compared to DNFB

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